

Application Notes and Protocols for Indolimine-214 Cell Culture Assays

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Compound of Interest

Compound Name: Indolimine-214

Cat. No.: B15590623

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Introduction

Indolimine-214 is a microbial metabolite produced by *Morganella morganii*, a bacterium found in the human gut microbiome and associated with inflammatory bowel disease (IBD) and colorectal cancer (CRC)[1][2][3]. Research has identified **Indolimine-214** as a genotoxic agent that can induce DNA damage in mammalian cells[1][4]. Furthermore, it acts as a ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor involved in cellular responses to environmental stimuli and tumorigenesis[5][6]. These properties make **Indolimine-214** a molecule of significant interest for research in cancer biology, toxicology, and drug discovery.

This document provides detailed protocols for cell-based assays to investigate the biological activities of **Indolimine-214**, focusing on its effects on DNA damage and AHR signaling.

Data Presentation

Table 1: Summary of Indolimine-214 Effects on Gene Expression

Cell Line	Target Gene	Effect	EC50	Concentration Tested	Reference
Caco-2	CYP1A1	Upregulation	97 nM	Various	[5]
Caco-2	AHRR	Upregulation	Not specified	20 µM	[7]
Caco-2	PARP7	Upregulation	Not specified	20 µM	[7]
Caco-2	IL-6	Enhanced expression with IL-1β	Not specified	20 µM	[7]

Table 2: Summary of Indolimine-214-Induced Genotoxicity

Cell Line	Assay	Effect	Concentration Tested	Reference
HeLa	γ-H2AX staining	Increased γ-H2AX levels	25 and 100 µg/ml	[1] [4]
HeLa	Comet Assay	Increased tail DNA percentage	100 µg/ml	[1] [4]

Experimental Protocols

Protocol 1: Assessment of AHR Target Gene Induction by qPCR

This protocol details the steps to quantify the induction of AHR target genes, such as CYP1A1, in response to **Indolimine-214** treatment in Caco-2 cells.

Materials:

- Caco-2 cells
- Dulbecco's Modified Eagle's Medium (DMEM)

- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **Indolimine-214** (dissolved in a suitable solvent, e.g., DMSO)
- TCDD (positive control, dissolved in DMSO)
- Phosphate Buffered Saline (PBS)
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix and primers for target genes (e.g., CYP1A1, AHRR, PARP7) and a housekeeping gene (e.g., ACTB)
- Cell culture plates (e.g., 12-well or 24-well)

Procedure:

- Cell Seeding:
 - Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
 - Seed the cells in 12-well plates at a density that will result in 80-90% confluency at the time of treatment.
- Treatment:
 - Prepare serial dilutions of **Indolimine-214** in culture medium. A vehicle control (e.g., DMSO) and a positive control (e.g., 10 nM TCDD) should be included[5][7].
 - Once cells have reached the desired confluency, aspirate the old medium and replace it with the medium containing the different concentrations of **Indolimine-214**, vehicle, or positive control.

- Incubate the cells for a specified time, for example, 4 hours, to assess transcriptional changes[7].
- RNA Extraction and cDNA Synthesis:
 - After incubation, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from the RNA extraction kit.
 - Extract total RNA according to the manufacturer's protocol.
 - Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
- qPCR Analysis:
 - Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for your target genes and a housekeeping gene.
 - Analyze the data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression compared to the vehicle-treated control.

Protocol 2: Evaluation of DNA Damage via γ -H2AX Staining

This protocol describes how to assess DNA double-strand breaks by immunofluorescent staining of phosphorylated H2AX (γ -H2AX) in HeLa cells treated with **Indolimine-214**.

Materials:

- HeLa cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- **Indolimine-214** (dissolved in a suitable solvent)
- Cell culture plates or chamber slides suitable for imaging
- Paraformaldehyde (PFA) for fixation

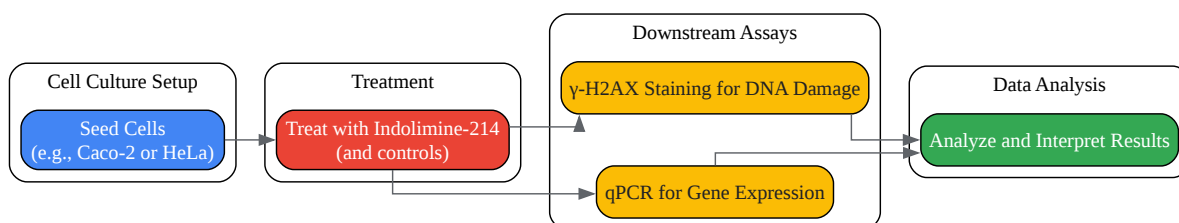
- Triton X-100 for permeabilization
- Blocking solution (e.g., PBS with 5% BSA)
- Primary antibody against γ -H2AX
- Fluorescently labeled secondary antibody
- DAPI for nuclear counterstaining
- Mounting medium
- Fluorescence microscope

Procedure:

- Cell Seeding:
 - Seed HeLa cells onto chamber slides or imaging plates and culture until they reach the desired confluency.
- Treatment:
 - Treat the cells with various concentrations of **Indolimine-214** (e.g., 25 and 100 $\mu\text{g/ml}$) for a specified duration, such as 5 hours^[4]. Include a vehicle control.
- Fixation and Permeabilization:
 - After treatment, wash the cells with PBS.
 - Fix the cells with 4% PFA for 15 minutes at room temperature.
 - Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
- Immunostaining:
 - Wash the cells with PBS and block with a blocking solution for 1 hour at room temperature.

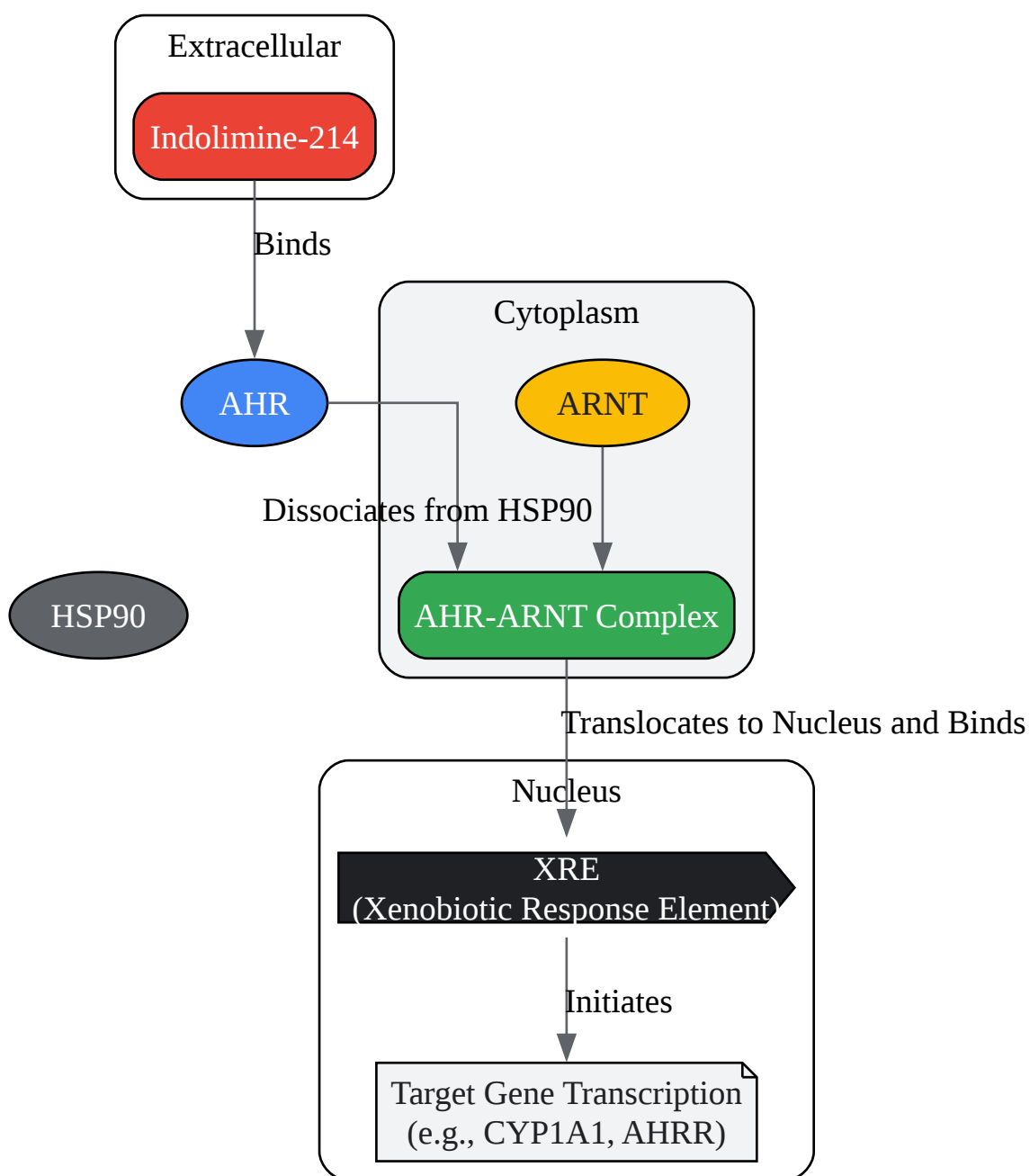
- Incubate the cells with the primary anti- γ -H2AX antibody overnight at 4°C.
- Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
- Staining and Imaging:
 - Counterstain the nuclei with DAPI.
 - Mount the slides with a mounting medium.
 - Visualize and capture images using a fluorescence microscope. The intensity of the γ -H2AX signal is indicative of the level of DNA damage.

Visualizations



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Caption: Experimental workflow for **Indolimine-214** cell culture assays.



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Caption: AHR signaling pathway activated by **Indolimine-214**.

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